3-(2-Nitrophenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with a suitable ketone under acidic or basic conditions. For example, the condensation of 2-nitrobenzaldehyde with acetone in the presence of a base like sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as nitration, condensation, and purification to obtain the final product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4), hydrogen gas with a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Nitrophenyl)butan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)butan-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The compound may also act as an electrophile, participating in reactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: Similar structure but lacks the butanone moiety.
4-(2-Nitrophenyl)but-3-en-2-one: Similar structure with an additional double bond.
Properties
CAS No. |
85355-52-8 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-(2-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H11NO3/c1-7(8(2)12)9-5-3-4-6-10(9)11(13)14/h3-7H,1-2H3 |
InChI Key |
FXOLJUQGXQXLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.